3,4-dihydro-2H-1,5-benzodioxepin-7-ol
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Overview
Description
3,4-Dihydro-2H-1,5-benzodioxepin-7-ol is an organic compound with the molecular formula C9H10O3 It is a member of the benzodioxepin family, which is characterized by a dioxepin ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-1,5-benzodioxepin-7-ol typically involves the cyclization of appropriate precursors. One common method involves the Thorpe cyclization of 1,2-di(cyanomethoxy)benzene, which affords an enamino nitrile intermediate. This intermediate is then hydrolyzed to yield the desired ketone, which can be further reduced to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2H-1,5-benzodioxepin-7-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound .
Scientific Research Applications
3,4-Dihydro-2H-1,5-benzodioxepin-7-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Industry: It is used as an intermediate in the production of pharmaceuticals, agrochemicals, and dyestuffs.
Mechanism of Action
The mechanism of action of 3,4-dihydro-2H-1,5-benzodioxepin-7-ol involves its interaction with β-adrenergic receptors. This interaction stimulates the receptors, leading to bronchial dilation and other physiological effects. The compound’s structure allows it to fit into the receptor binding site, activating the receptor and triggering downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydro-2H-1,5-benzodioxepin-7-ylmethanol
- 3,4-Dihydro-2H-1,5-benzodioxepin-6-ylmethylamine
- 7-Iodo-3,4-dihydro-2H-1,5-benzodioxepine
- 6-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine
Uniqueness
3,4-Dihydro-2H-1,5-benzodioxepin-7-ol is unique due to its specific hydroxyl group at the 7-position, which imparts distinct chemical and biological properties. This differentiates it from other benzodioxepin derivatives that may have different substituents or functional groups .
Properties
IUPAC Name |
3,4-dihydro-2H-1,5-benzodioxepin-7-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-7-2-3-8-9(6-7)12-5-1-4-11-8/h2-3,6,10H,1,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTZXDPIVPFBFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)O)OC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63712-27-6 |
Source
|
Record name | 3,4-dihydro-2H-1,5-benzodioxepin-7-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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